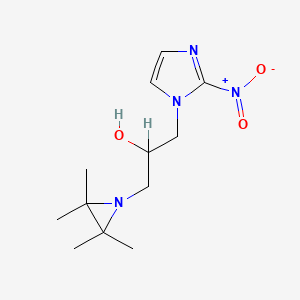
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol, also known as nimorazole, is a synthetic compound that belongs to the group of nitroimidazole derivatives. Nimorazole has been widely studied for its potential applications in cancer treatment due to its unique mechanism of action and biochemical effects.
Mechanism Of Action
Nimorazole exerts its effects by selectively targeting hypoxic cells in tumors. Hypoxia is a common characteristic of solid tumors and has been associated with resistance to radiation therapy. Nimorazole is selectively reduced in hypoxic cells, leading to the formation of reactive intermediates that can cause DNA damage and cell death.
Biochemical And Physiological Effects
In addition to its anti-tumor effects, 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as neuroprotective effects in animal models of cerebral ischemia. Nimorazole has also been investigated for its potential use in the treatment of parasitic infections.
Advantages And Limitations For Lab Experiments
One advantage of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol is its selective targeting of hypoxic cells in tumors, which may enhance the efficacy of radiation therapy. However, 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol has also been shown to have toxic effects on normal tissues, particularly at high doses. This may limit its use in clinical settings.
Future Directions
There are several potential future directions for research on 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol. One area of interest is the development of novel 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol derivatives with improved selectivity and reduced toxicity. Another potential direction is the investigation of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms underlying 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol's anti-inflammatory and neuroprotective effects, which may have implications for the treatment of other diseases.
Synthesis Methods
The synthesis of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol involves the reaction of 2-methyl-1-nitroimidazole with 2,2,3,3-tetramethylaziridine in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by recrystallization.
Scientific Research Applications
Nimorazole has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the efficacy of radiation therapy by increasing tumor hypoxia and sensitizing cancer cells to radiation-induced DNA damage. Nimorazole has also been investigated for its anti-angiogenic properties, which may contribute to its anti-tumor effects.
properties
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-11(2)12(3,4)15(11)8-9(17)7-14-6-5-13-10(14)16(18)19/h5-6,9,17H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHMINQWSHFCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909306 |
Source


|
| Record name | 1-(2-Nitro-1H-imidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
CAS RN |
105027-76-7 |
Source


|
| Record name | RB 7040 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Nitro-1H-imidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)